1-((2-Chloro-6-methylphenyl)sulfonyl)azetidine
Description
Properties
Molecular Formula |
C10H12ClNO2S |
|---|---|
Molecular Weight |
245.73 g/mol |
IUPAC Name |
1-(2-chloro-6-methylphenyl)sulfonylazetidine |
InChI |
InChI=1S/C10H12ClNO2S/c1-8-4-2-5-9(11)10(8)15(13,14)12-6-3-7-12/h2,4-5H,3,6-7H2,1H3 |
InChI Key |
PHCNZBJFKSNDIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)S(=O)(=O)N2CCC2 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The reaction proceeds via a two-step mechanism:
-
Nucleophilic attack : Azetidine’s lone pair on nitrogen attacks the sulfonyl chloride’s sulfur, forming a tetrahedral intermediate.
-
Deprotonation and elimination : A base abstracts a proton, facilitating the departure of chloride and yielding the sulfonamide product.
Typical Procedure :
-
Reagents : Azetidine (1.0 equiv), 2-chloro-6-methylbenzenesulfonyl chloride (1.1 equiv), pyridine (1.5 equiv, as base and HCl scavenger).
-
Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF) at 0–5°C to mitigate exothermicity.
-
Work-up : The mixture is stirred for 12–24 hours, followed by extraction with DCM, washing with dilute HCl (to remove excess pyridine), and drying over Na2SO4. The product is isolated via vacuum distillation or recrystallization from ethanol.
Yield : 64–73% (based on analogous sulfonylation reactions in azetidine derivatives).
Alkylation-Based Strategies
Alkylation methods are employed when functionalized azetidine precursors are used. For example, N-protected azetidines can undergo sulfonylation followed by deprotection.
Protection-Sulfonylation-Deprotection Sequence
-
Protection : Azetidine is protected with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate in THF.
-
Sulfonylation : The Boc-protected azetidine reacts with 2-chloro-6-methylbenzenesulfonyl chloride under standard conditions.
-
Deprotection : Trifluoroacetic acid (TFA) in DCM removes the Boc group, yielding the final product.
Key Data :
Catalytic Hydrogenation for Intermediate Reduction
In multi-step syntheses, intermediates such as azetidine precursors may require reduction. For instance, hydrogenation of nitro or imine groups to amines is critical.
Hydrogenation of Azetidine Derivatives
Procedure :
-
Conditions : 40–60 psi H2 at 60°C for 48–72 hours in methanol.
-
Example : Reduction of 1-acetyl-3-[4-(2-pyridyl)piperazinyl]azetidine to the free amine, followed by sulfonylation.
Yield : 62–89.5% (depending on substituents).
Purification and Characterization
Isolation Techniques
Analytical Data
-
Spectroscopy :
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Direct Sulfonylation | 64–73 | >98 | Minimal steps, high efficiency | Exothermic reaction requires cooling |
| Alkylation Sequence | 70–75 | >99 | Compatible with sensitive substrates | Requires protection/deprotection |
| Hydrogenation | 62–89.5 | 95–99 | Reduces nitro/imine groups effectively | Long reaction times, high pressure |
Industrial-Scale Considerations
Large-scale synthesis (e.g., 300 g batches) employs:
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfonyl Group
The sulfonyl group participates in sulfur(VI) fluoride exchange (SuFEx) and dehydrofluorinative sulfonylation (deFS) reactions with amines and organolithium reagents:
For example, reaction with morpholine in acetonitrile yields N-morpholino-azetidine derivatives in 84–86% yield . Organolithium reagents (e.g., MeLi, PhLi) in THF at −78°C produce sulfones (e.g., 93 , 94 ) via SuFEx .
Ring-Opening Reactions
The strained azetidine ring undergoes ring-opening under basic or nucleophilic conditions:
Notably, treatment with lithium tetramethylpiperidide (LiTMP) and formaldehyde generates spirocyclic amines (e.g., 12a–d ) via ring-opening and re-cyclization . Acidic hydrolysis produces enantiopure β-amino acids (e.g., 17 ) with >99% ee .
Cycloaddition Reactions
The azetidine nitrogen and sulfonyl group facilitate [2+2] cycloadditions:
For instance, Staudinger reactions with chloroacetyl chloride yield trans-β-lactams (e.g., 51e ) in refluxing chloroform . Ketene cycloadditions with imines produce azetidinones with coumarin or indole moieties .
Functionalization at the Azetidine Nitrogen
The azetidine nitrogen undergoes alkylation and acylation:
Alkylation with allyl bromide followed by Grubbs catalyst-mediated metathesis forms eight-membered rings (e.g., 12a–d ) . Tosylation and reduction yield spirocyclic sulfonamides (e.g., 15a ) with potential CNS activity .
Hydrolysis and Solvolysis
Controlled hydrolysis of the sulfonamide group:
Acidic hydrolysis cleaves the sulfonyl group to yield azetidine-3-ol, while alkaline conditions liberate the free azetidine . These products serve as intermediates for further derivatization.
Scientific Research Applications
Synthesis of 1-((2-Chloro-6-methylphenyl)sulfonyl)azetidine
The synthesis of azetidine derivatives, including 1-((2-Chloro-6-methylphenyl)sulfonyl)azetidine, typically involves the reaction of sulfonyl chlorides with azetidine precursors. The sulfonyl group enhances the compound's reactivity and biological activity. Recent studies have highlighted various synthetic strategies to create functionalized azetidines, emphasizing their versatility in medicinal chemistry applications .
Antitumor Activity
Research has demonstrated that azetidine derivatives exhibit significant antitumor properties. For instance, compounds containing the azetidine ring structure have been evaluated for their cytotoxic effects against various cancer cell lines, such as colon (HCT-116), breast (MCF-7), and cervical (HeLa) cancer cells. The IC50 values for some synthesized derivatives were found to be in the range of 7–24 µM, indicating substantial effectiveness . The presence of the sulfonamide moiety in 1-((2-Chloro-6-methylphenyl)sulfonyl)azetidine may contribute to enhanced antitumor activity due to its ability to interact with biological targets involved in cancer progression.
Antimicrobial Properties
Azetidine compounds have also shown promising antimicrobial activities. The sulfonamide group is known for its antibacterial properties, which are particularly effective against Gram-positive and Gram-negative bacteria. Studies have indicated that azetidinone derivatives can exhibit activities comparable to traditional antibiotics, making them valuable candidates for further development .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of 1-((2-Chloro-6-methylphenyl)sulfonyl)azetidine is crucial for optimizing its biological activity. Recent quantitative structure–activity relationship (QSAR) studies have identified key molecular descriptors that correlate with the compound's cytotoxicity and antimicrobial effectiveness. These insights allow researchers to design more potent derivatives by modifying specific functional groups or substituents on the azetidine core .
Case Studies
- Anticancer Evaluation : A study focused on a series of novel azetidine derivatives demonstrated significant cytotoxicity against multiple cancer cell lines. The compounds were subjected to molecular docking studies to understand their binding interactions with target proteins involved in tumor growth .
- Antimicrobial Assessment : Another investigation evaluated the antimicrobial properties of azetidine-based compounds against various pathogens. Results indicated that modifications to the sulfonamide group could enhance activity against resistant strains of bacteria .
Mechanism of Action
The mechanism of action of 1-((2-Chloro-6-methylphenyl)sulfonyl)azetidine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with nucleophilic sites in biological molecules, leading to the inhibition of certain enzymes or receptors. The azetidine ring can also participate in binding interactions, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Azetidinone Derivatives (e.g., 5a1–6,5b1–6)
- Core Structure: These compounds feature an azetidinone (β-lactam) ring, contrasting with the fully saturated azetidine in the target compound.
- Substituents: Derivatives include varied arylidene and aminoacetyl groups attached to the β-lactam core, synthesized via condensation with aromatic aldehydes and subsequent chloracetylation .
- Synthesis : Prepared from sulfonamide precursors (e.g., sulfadiazine, sulfisoxazole) through multi-step reactions involving hydrazine hydrate and aromatic aldehydes. This contrasts with the target compound’s likely synthesis via direct sulfonylation of azetidine.
Sulfonylurea 5 and Azetidine Amine 3
- Core Structure : Sulfonylurea 5 contains a urea linkage, while azetidine amine 3 retains the azetidine ring but lacks the sulfonyl group.
- Applications : Used as radiopharmaceutical precursors, synthesized via rhodium-mediated carbonylation with [11C]CO. The target compound’s sulfonyl group may offer analogous versatility for radiolabeling but with distinct pharmacokinetic profiles due to its chloro-methylphenyl substituent .
Data Tables
Table 1: Structural and Functional Comparison of Key Compounds
| Compound | Core Structure | Key Substituents | Synthesis Method | Potential Applications |
|---|---|---|---|---|
| 1-((2-Chloro-6-methylphenyl)sulfonyl)azetidine | Azetidine | 2-Chloro-6-methylphenylsulfonyl | Likely sulfonylation of azetidine | Radiopharmaceuticals, enzyme inhibition |
| Azetidinone derivatives (5a1–6,5b1–6) | β-lactam | Arylidene, aminoacetyl sulfonamides | Multi-step condensation/chloracetylation | Antimicrobial agents |
| Sulfonylurea 5 | Sulfonylurea | Not specified | Rhodium-mediated [11C]CO carbonylation | Radiopharmaceutical imaging |
Research Findings
Pharmacological and Physicochemical Properties
- Metabolic Stability: The azetidine ring’s smaller size may reduce metabolic oxidation compared to five- or six-membered analogs, as seen in azetidinone derivatives with antimicrobial activity .
- Binding Affinity : Sulfonamide groups in analogs like sulfadiazine exhibit strong hydrogen-bonding interactions with bacterial enzymes (e.g., dihydropteroate synthase). The target compound’s sulfonyl group may similarly target enzymes but with modified selectivity due to steric effects from the phenyl substituents .
Biological Activity
1-((2-Chloro-6-methylphenyl)sulfonyl)azetidine is a compound that belongs to the azetidine family, known for its diverse biological activities. The sulfonyl group and the chloro-substituted aromatic ring contribute significantly to its pharmacological properties. This article reviews the biological activity of this compound, highlighting its antimicrobial, anti-inflammatory, and potential anticancer effects based on recent research findings.
1-((2-Chloro-6-methylphenyl)sulfonyl)azetidine can be characterized by its molecular formula and a molecular weight of approximately 239.71 g/mol. The presence of the sulfonyl group (–SO₂) enhances the compound's reactivity and biological interactions.
Biological Activity Overview
The biological activity of azetidine derivatives has been widely studied, revealing their potential in various therapeutic areas:
- Antimicrobial Activity : Azetidine derivatives have shown significant antibacterial and antifungal properties. For instance, studies indicate that modifications in the azetidine structure can lead to enhanced activity against both Gram-positive and Gram-negative bacteria .
- Anti-inflammatory Effects : Certain azetidine compounds have demonstrated anti-inflammatory activity by inhibiting pro-inflammatory cytokines and mediators .
- Anticancer Potential : Some azetidine derivatives exhibit cytotoxic effects on cancer cell lines, suggesting their potential as anticancer agents .
Antimicrobial Studies
A study conducted on various substituted azetidines demonstrated their effectiveness against multiple bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values varied, with some compounds showing potent activity comparable to standard antibiotics. For instance:
| Compound | Target Bacteria | MIC (μg/mL) |
|---|---|---|
| 1a | S. aureus | 12.5 |
| 1b | E. coli | 25 |
| 1c | Pseudomonas aeruginosa | 50 |
These results highlight the potential of azetidine derivatives in treating bacterial infections .
Anti-inflammatory Research
Research has shown that certain azetidine derivatives can inhibit TNF-alpha converting enzyme (TACE), which plays a crucial role in inflammatory processes. Compounds with specific substitutions exhibited varying degrees of anti-inflammatory activity, with some demonstrating significant inhibition of TNF-alpha release in vitro .
Anticancer Activity
Azetidine derivatives have been evaluated for their cytotoxic effects on cancer cell lines. In one study, several compounds were tested against breast cancer cells (MCF-7), revealing that modifications in the azetidine structure could enhance cytotoxicity:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 2a | MCF-7 | 15 |
| 2b | MCF-7 | 30 |
| 2c | MCF-7 | 10 |
These findings suggest that structural modifications can lead to improved anticancer properties .
The biological activity of 1-((2-Chloro-6-methylphenyl)sulfonyl)azetidine may be attributed to its ability to interact with specific molecular targets such as enzymes and receptors involved in inflammation and cell proliferation. The sulfonyl group is particularly effective in enhancing binding affinity to these targets, leading to the observed pharmacological effects.
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing 1-((2-Chloro-6-methylphenyl)sulfonyl)azetidine with high purity and yield?
- Methodological Answer : Optimize synthesis via stepwise sulfonylation of azetidine with 2-chloro-6-methylbenzenesulfonyl chloride under inert conditions. Monitor reaction progress using HPLC with UV detection (λ = 254 nm) to track intermediate formation. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and validate purity (>98%) using NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS). Replicate reactions in triplicate to assess yield consistency .
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffered solutions (pH 2–12) at 25°C, 40°C, and 60°C. Sample aliquots at intervals (0, 7, 14, 30 days) and quantify degradation products via LC-MS. Use kinetic modeling (e.g., Arrhenius equation) to extrapolate shelf-life under standard storage conditions. Include control samples spiked with antioxidants (e.g., BHT) to evaluate stabilization strategies .
Q. What analytical techniques are critical for structural elucidation and impurity profiling?
- Methodological Answer : Combine X-ray crystallography (for absolute configuration determination, as in analogous sulfonamide structures ) with spectroscopic methods:
- ¹H/¹³C NMR : Assign proton environments, particularly the azetidine ring and sulfonyl group.
- FT-IR : Confirm sulfonyl S=O stretches (~1350–1150 cm⁻¹).
- HRMS/MS : Identify fragmentation patterns and trace impurities (e.g., chlorinated byproducts).
Cross-validate results against computational models (DFT calculations for bond angles/energies) .
Advanced Research Questions
Q. How should researchers design experiments to evaluate the environmental fate of this compound in aquatic ecosystems?
- Methodological Answer : Adopt a tiered approach inspired by Project INCHEMBIOL :
- Phase 1 (Lab) : Determine octanol-water partition coefficients (log Kow) and hydrolysis rates.
- Phase 2 (Microcosm) : Simulate biodegradation in sediment-water systems using LC-MS/MS to track parent compound and metabolites.
- Phase 3 (Field) : Deploy passive samplers in contaminated water bodies to measure bioaccumulation in benthic organisms.
Use ANOVA to compare degradation rates across compartments (water, sediment, biota) .
Q. What strategies resolve contradictions in toxicity data across different biological models (e.g., in vitro vs. in vivo)?
- Methodological Answer : Apply a weight-of-evidence framework:
- Meta-analysis : Aggregate data from standardized assays (e.g., Ames test, zebrafish embryotoxicity) and assess heterogeneity via Cochrane’s Q-test.
- Mechanistic Studies : Use CRISPR-engineered cell lines to isolate metabolic pathways (e.g., CYP450-mediated bioactivation).
- Dose-Response Modeling : Compare EC50 values across models using probabilistic risk assessment tools.
Document discrepancies transparently, following IUPAC guidelines for data reporting .
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes, receptors)?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina to screen against sulfonamide-binding proteins (e.g., carbonic anhydrase isoforms). Prioritize poses with lowest binding energy (< -7 kcal/mol).
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å).
- QSAR Models : Corrogate experimental IC50 data with descriptors (e.g., polar surface area, H-bond donors) to predict untested targets. Validate with leave-one-out cross-validation (R² > 0.7) .
Experimental Design & Data Analysis
Q. What statistical frameworks are optimal for analyzing dose-dependent effects in cell-based assays?
- Methodological Answer : Implement a four-parameter logistic (4PL) model to fit sigmoidal dose-response curves. Calculate Hill slopes and EC50 values using nonlinear regression (e.g., GraphPad Prism). For high-throughput screens, apply false discovery rate (FDR) correction to p-values. Include negative controls (DMSO vehicle) and technical replicates (n ≥ 3) to minimize batch effects .
Q. How should long-term stability studies balance ecological relevance with experimental feasibility?
- Methodological Answer : Use a split-split plot design :
- Main Plots : Environmental compartments (soil, water).
- Subplots : Temperature regimes (4°C, 25°C).
- Sub-Subplots : Sampling intervals (0, 30, 90, 180 days).
Analyze degradation kinetics with mixed-effects models (fixed = time/temperature; random = batch). Report confidence intervals (95%) for half-life estimates .
Data Reporting Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
